molecular formula C12H14ClFO B1324683 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone CAS No. 898765-72-5

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Cat. No.: B1324683
CAS No.: 898765-72-5
M. Wt: 228.69 g/mol
InChI Key: GZEYWSQVKUFRDD-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone: is an organic compound with the molecular formula C12H14ClFO. It is a halogenated derivative of butyrophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone typically involves the halogenation of a precursor butyrophenone compound. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry: 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone
  • 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone
  • 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone
  • 2,2-Dimethyl-4’-fluorobutyrophenone

Uniqueness: 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and interactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEYWSQVKUFRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642444
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-72-5
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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